molecular formula C7H8N2O2 B1598536 N-(6-Hydroxypyridin-3-yl)acetamide CAS No. 41292-43-7

N-(6-Hydroxypyridin-3-yl)acetamide

Cat. No.: B1598536
CAS No.: 41292-43-7
M. Wt: 152.15 g/mol
InChI Key: LYVBXPADZXSYBK-UHFFFAOYSA-N
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Description

N-(6-Hydroxypyridin-3-yl)acetamide: is a chemical compound with the molecular formula C7H8N2O2. . This compound has been studied extensively for its potential therapeutic and environmental applications.

Scientific Research Applications

N-(6-Hydroxypyridin-3-yl)acetamide has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of various heterocyclic compounds. It serves as a precursor for the formation of biologically active molecules .

Biology: In biological research, this compound is studied for its potential therapeutic effects. It has been investigated for its role in modulating enzymatic activities and cellular processes.

Medicine: In medicine, this compound is explored for its potential use in drug development. Its derivatives have shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in environmental applications, such as the removal of pollutants from water.

Biochemical Analysis

Biochemical Properties

N-(6-Hydroxypyridin-3-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in alterations in cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have sustained effects on cellular function, with potential degradation products also playing a role in its activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting various biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can impact its effectiveness and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Hydroxypyridin-3-yl)acetamide can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of inert atmospheres and controlled temperatures to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(6-Hydroxypyridin-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of hydrogen peroxide or potassium permanganate, while reduction reactions may use sodium borohydride or lithium aluminum hydride .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(6-Hydroxypyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes . For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • N-(4-Hydroxypyridin-3-yl)acetamide
  • Nicotinamide

Comparison: N-(6-Hydroxypyridin-3-yl)acetamide is unique due to its specific hydroxylation pattern on the pyridine ring. This structural feature distinguishes it from other similar compounds, such as N-(4-Hydroxypyridin-3-yl)acetamide, which has the hydroxyl group in a different position . The unique structure of this compound contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(6-oxo-1H-pyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(10)9-6-2-3-7(11)8-4-6/h2-4H,1H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVBXPADZXSYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404787
Record name N-(6-Hydroxy-3-pyridinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41292-43-7
Record name N-(6-Hydroxy-3-pyridinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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